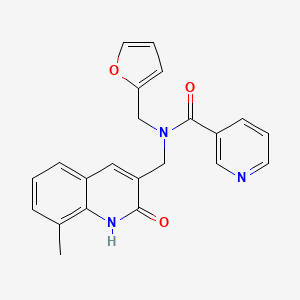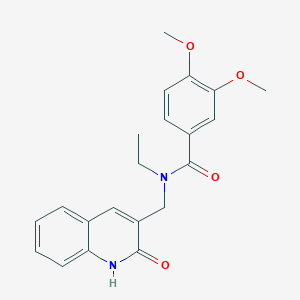
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, also known as FMN-2, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its potency and selectivity. It has been shown to have potent activity against cancer cells, while having minimal toxicity to normal cells. However, one of the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is its solubility. It is poorly soluble in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide. One area of research is to further investigate its anti-cancer activity and to determine its potential as a cancer treatment. Another area of research is to explore its potential as a neuroprotective agent and to investigate its effects on cognitive function. Additionally, research could be done to improve the solubility of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, which would make it easier to work with in lab experiments.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-8-methylquinoline-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15-5-2-6-16-11-18(21(26)24-20(15)16)13-25(14-19-8-4-10-28-19)22(27)17-7-3-9-23-12-17/h2-12H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGOIBHKPRGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)

![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)



![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)